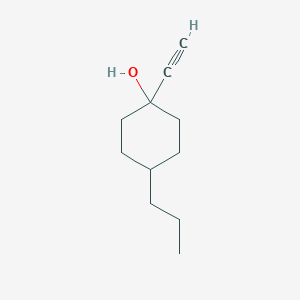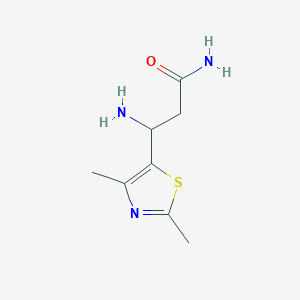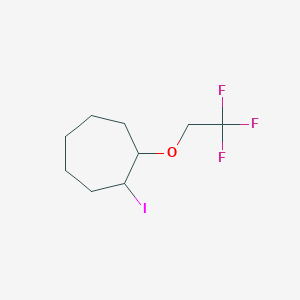![molecular formula C12H16BrNO B13316265 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom at the fourth position and a cyclopropylamino group at the second position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol typically involves the following steps:
Amination: The cyclopropylamino group can be introduced via nucleophilic substitution. This involves the reaction of a suitable precursor, such as 2-bromo-4-nitrophenol, with cyclopropylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-[1-(cyclopropylamino)ethyl]phenol
- 4-Bromo-2-[1-(cyclopropylamino)methyl]phenol
- 4-Bromo-2-[1-(cyclopropylamino)butyl]phenol
Uniqueness
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group enhances its stability and reactivity compared to similar compounds with different alkyl chain lengths.
Eigenschaften
Molekularformel |
C12H16BrNO |
|---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
4-bromo-2-[1-(cyclopropylamino)propyl]phenol |
InChI |
InChI=1S/C12H16BrNO/c1-2-11(14-9-4-5-9)10-7-8(13)3-6-12(10)15/h3,6-7,9,11,14-15H,2,4-5H2,1H3 |
InChI-Schlüssel |
DMAAZUBPAKVORO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


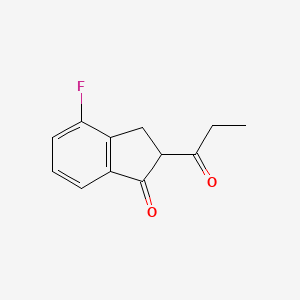
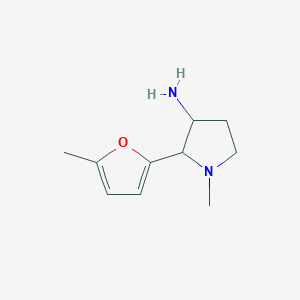
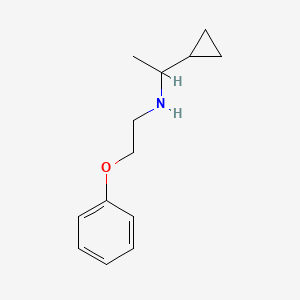
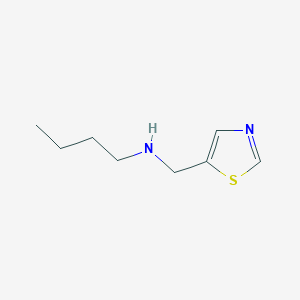
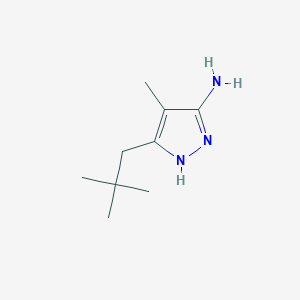
![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
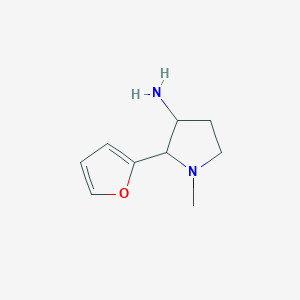
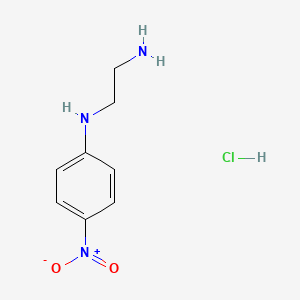
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
